Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester
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Overview
Description
Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester: is an organic compound with the molecular formula C9H7BrCl2O2 This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and dichloro groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-(bromomethyl)-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products:
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of 2-(bromomethyl)-3,5-dichlorobenzyl alcohol.
Hydrolysis: Formation of 2-(bromomethyl)-3,5-dichlorobenzoic acid and methanol.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. The bromomethyl and dichloro groups can be modified to create derivatives with potential pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
- Benzoic acid, 4-bromo-, methyl ester
- Benzoic acid, 2-bromo-, methyl ester
- Benzoic acid, 3,5-dichloro-, methyl ester
Comparison: Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester is unique due to the presence of both bromomethyl and dichloro substituents. This combination of substituents imparts distinct reactivity and properties compared to other benzoic acid derivatives. For example, the presence of the bromomethyl group allows for specific nucleophilic substitution reactions that are not possible with simple bromo or dichloro derivatives .
Properties
Molecular Formula |
C9H7BrCl2O2 |
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Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3,5-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
ZLQQSFBINAEEJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr |
Origin of Product |
United States |
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